molecular formula C13H11ClF2N2O B11491322 2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide

2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide

Cat. No.: B11491322
M. Wt: 284.69 g/mol
InChI Key: MVUBILCHOLIFNE-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, difluoro, and pyrrole functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amines.

    Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.

    Amidation: The final step involves the formation of the benzamide by reacting the halogenated benzene derivative with 2-(1H-pyrrol-1-yl)ethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or difluoro groups.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro and difluoro groups, along with the pyrrole moiety, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-difluoro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide
  • 2-chloro-4,5-difluoro-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
  • 2-chloro-4,5-difluoro-N-[2-(1H-indol-1-yl)ethyl]benzamide

Uniqueness

2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide is unique due to the presence of the pyrrole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different heterocyclic groups.

Properties

Molecular Formula

C13H11ClF2N2O

Molecular Weight

284.69 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(2-pyrrol-1-ylethyl)benzamide

InChI

InChI=1S/C13H11ClF2N2O/c14-10-8-12(16)11(15)7-9(10)13(19)17-3-6-18-4-1-2-5-18/h1-2,4-5,7-8H,3,6H2,(H,17,19)

InChI Key

MVUBILCHOLIFNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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